molecular formula C15H25NO4 B8047243 N,N-diBoc-3-methylenecyclobutan-1-amine

N,N-diBoc-3-methylenecyclobutan-1-amine

Cat. No.: B8047243
M. Wt: 283.36 g/mol
InChI Key: SMNVLSGGDQDMGV-UHFFFAOYSA-N
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Description

N,N-diBoc-3-methylenecyclobutan-1-amine is a bicyclic amine derivative featuring a cyclobutane ring substituted with a methylene group and two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom. The Boc groups serve to stabilize the amine during synthetic processes, reducing its reactivity and improving handling safety. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of strained heterocycles or bioactive molecules requiring controlled amine deprotection .

Properties

IUPAC Name

tert-butyl N-(3-methylidenecyclobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-10-8-11(9-10)16(12(17)19-14(2,3)4)13(18)20-15(5,6)7/h11H,1,8-9H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNVLSGGDQDMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC(=C)C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N,N-diBoc-3-methylenecyclobutan-1-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The reaction proceeds with high efficiency, yielding the desired product after purification by column chromatography.

Industrial Production Methods:

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

N,N-diBoc-3-methylenecyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as alkyl halides or organometallic reagents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Deprotection: 3-methylenecyclobutan-1-amine.

    Substitution: Various substituted cyclobutanes.

    Oxidation: Oxidized derivatives of the cyclobutane ring.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

Chemistry:

N,N-diBoc-3-methylenecyclobutan-1-amine is used as an intermediate in the synthesis of complex organic molecules. Its protected amine group allows for selective reactions at other functional groups without interference.

Biology and Medicine:

The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc protecting groups help in the stepwise construction of peptides by preventing unwanted side reactions .

Industry:

In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its unique structure makes it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of N,N-diBoc-3-methylenecyclobutan-1-amine primarily involves the reactivity of its functional groups. The Boc protecting groups can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The methylene group can undergo nucleophilic substitution, oxidation, or reduction, depending on the reagents and conditions used .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis : While direct synthesis data for this compound is unavailable, analogous Boc-protection methods (e.g., using Boc₂O under basic conditions) are inferred from similar amine protections .
  • Reactivity : The compound’s methylene group may participate in [2+2] cycloadditions or serve as a diene in Diels-Alder reactions, though experimental validation is needed.
  • Safety : Boc protection significantly reduces volatility and toxicity compared to its deprotected counterpart , aligning with trends observed in other Boc-amine systems.

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